molecular formula C11H12N4O3S B12213273 4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one

4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one

Cat. No.: B12213273
M. Wt: 280.31 g/mol
InChI Key: JUPHUURPQYPMSM-UHFFFAOYSA-N
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Description

4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

The synthesis of 4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazine derivative .

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to improve efficiency and scalability .

Chemical Reactions Analysis

4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic molecules.

    Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the treatment of cancer and infectious diseases.

    Industry: In the agricultural sector, derivatives of this compound are explored for their herbicidal and pesticidal properties.

Comparison with Similar Compounds

4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one can be compared with other triazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxyphenyl group contributes to enhanced solubility and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

4-amino-6-(3,4-dimethoxyphenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4O3S/c1-17-7-4-3-6(5-8(7)18-2)9-10(16)15(12)11(19)14-13-9/h3-5H,12H2,1-2H3,(H,14,19)

InChI Key

JUPHUURPQYPMSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N(C2=O)N)OC

Origin of Product

United States

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